molecular formula C10H12O2 B14047683 1-(3-(Hydroxymethyl)phenyl)propan-1-one CAS No. 125604-07-1

1-(3-(Hydroxymethyl)phenyl)propan-1-one

Cat. No.: B14047683
CAS No.: 125604-07-1
M. Wt: 164.20 g/mol
InChI Key: MQHRSHGUGYCQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12O2. It is characterized by a phenyl ring substituted with a hydroxymethyl group and a propanone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-(Hydroxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method proceeds via a hydrogen-borrowing mechanism in a Guerbet-style process .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized catalytic conditions to achieve high yields. The use of ruthenium catalysts and systematic optimization of reaction conditions can result in high turnover numbers (TON) and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Hydroxymethyl)phenyl)propan-1-one: Similar structure but with the hydroxymethyl group in the para position.

    1-(2-(Hydroxymethyl)phenyl)propan-1-one: Similar structure but with the hydroxymethyl group in the ortho position.

    3-Hydroxy-1-phenylpropan-1-one: Lacks the hydroxymethyl group but has a similar backbone structure.

Uniqueness

1-(3-(Hydroxymethyl)phenyl)propan-1-one is unique due to the position of the hydroxymethyl group on the phenyl ring, which influences its reactivity and potential applications. The meta position of the hydroxymethyl group allows for distinct chemical behavior compared to its ortho and para counterparts.

Properties

CAS No.

125604-07-1

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12O2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,11H,2,7H2,1H3

InChI Key

MQHRSHGUGYCQDV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.